molecular formula C15H15NO3S B6898240 Methyl 1-(1-benzothiophene-5-carbonyl)pyrrolidine-2-carboxylate

Methyl 1-(1-benzothiophene-5-carbonyl)pyrrolidine-2-carboxylate

Cat. No.: B6898240
M. Wt: 289.4 g/mol
InChI Key: FRBDSOTZLMOHSN-UHFFFAOYSA-N
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Description

Methyl 1-(1-benzothiophene-5-carbonyl)pyrrolidine-2-carboxylate is a complex organic compound that features a benzothiophene moiety, a pyrrolidine ring, and a carboxylate ester group. Benzothiophene derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-benzothiophene-5-carbonyl)pyrrolidine-2-carboxylate typically involves the condensation of 1-benzothiophene-5-carboxylic acid with pyrrolidine-2-carboxylic acid methyl ester under acidic or basic conditions. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), which facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-benzothiophene-5-carbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 1-(1-benzothiophene-5-carbonyl)pyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(1-benzothiophene-5-carbonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The benzothiophene moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(1-benzothiophene-2-carbonyl)pyrrolidine-2-carboxylate
  • Methyl 1-(1-benzofuran-5-carbonyl)pyrrolidine-2-carboxylate
  • Methyl 1-(1-thiophene-5-carbonyl)pyrrolidine-2-carboxylate

Uniqueness

Methyl 1-(1-benzothiophene-5-carbonyl)pyrrolidine-2-carboxylate is unique due to the specific positioning of the benzothiophene moiety, which can significantly influence its biological activity and chemical reactivity. This positioning can lead to different interactions with molecular targets compared to its analogs .

Properties

IUPAC Name

methyl 1-(1-benzothiophene-5-carbonyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-19-15(18)12-3-2-7-16(12)14(17)11-4-5-13-10(9-11)6-8-20-13/h4-6,8-9,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBDSOTZLMOHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)C2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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